molecular formula C13H20N2O3 B249596 2-{4-[(Isopropylamino)methyl]-2-methoxyphenoxy}acetamide

2-{4-[(Isopropylamino)methyl]-2-methoxyphenoxy}acetamide

Cat. No. B249596
M. Wt: 252.31 g/mol
InChI Key: BAAQDDYEFKNLCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[(Isopropylamino)methyl]-2-methoxyphenoxy}acetamide, also known as IMA, is a synthetic compound that has been widely used in scientific research. It is a potent and selective inhibitor of the protein kinase C (PKC) enzyme, which plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis.

Mechanism of Action

2-{4-[(Isopropylamino)methyl]-2-methoxyphenoxy}acetamide acts as a potent and selective inhibitor of PKC by binding to the ATP-binding site of the enzyme. PKC plays a crucial role in various cellular processes by regulating the activity of downstream signaling pathways. By inhibiting PKC, 2-{4-[(Isopropylamino)methyl]-2-methoxyphenoxy}acetamide disrupts these pathways, leading to the induction of apoptosis and inhibition of cell proliferation.
Biochemical and Physiological Effects:
2-{4-[(Isopropylamino)methyl]-2-methoxyphenoxy}acetamide has been shown to induce apoptosis in various cancer cell lines, including breast, prostate, and lung cancer cells. It has also been shown to reduce cell proliferation in glioblastoma and ovarian cancer cells. In neuronal cells, 2-{4-[(Isopropylamino)methyl]-2-methoxyphenoxy}acetamide has been shown to enhance synaptic plasticity and improve cognitive function. Additionally, 2-{4-[(Isopropylamino)methyl]-2-methoxyphenoxy}acetamide has been shown to reduce myocardial infarction size and improve cardiac function in animal models of heart failure.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-{4-[(Isopropylamino)methyl]-2-methoxyphenoxy}acetamide in lab experiments is its high potency and selectivity for PKC inhibition. This allows for precise modulation of PKC activity without affecting other cellular processes. However, one limitation of using 2-{4-[(Isopropylamino)methyl]-2-methoxyphenoxy}acetamide is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, 2-{4-[(Isopropylamino)methyl]-2-methoxyphenoxy}acetamide has a short half-life in vivo, which can limit its effectiveness in long-term studies.

Future Directions

There are several future directions for the use of 2-{4-[(Isopropylamino)methyl]-2-methoxyphenoxy}acetamide in scientific research. One potential application is in the development of novel cancer therapies that target PKC. Additionally, 2-{4-[(Isopropylamino)methyl]-2-methoxyphenoxy}acetamide could be used to study the role of PKC in other cellular processes, such as inflammation and immune function. Future studies could also focus on improving the solubility and half-life of 2-{4-[(Isopropylamino)methyl]-2-methoxyphenoxy}acetamide to enhance its effectiveness in vivo. Overall, the use of 2-{4-[(Isopropylamino)methyl]-2-methoxyphenoxy}acetamide in scientific research has the potential to provide valuable insights into the role of PKC in various cellular processes and could lead to the development of novel therapies for cancer and other diseases.

Synthesis Methods

The synthesis of 2-{4-[(Isopropylamino)methyl]-2-methoxyphenoxy}acetamide involves the reaction of 4-(bromomethyl)-2-methoxyphenol with isopropylamine in the presence of a base, followed by the reaction of the resulting intermediate with chloroacetyl chloride. The final product is obtained by hydrolysis of the chloroacetamide intermediate. The overall yield of 2-{4-[(Isopropylamino)methyl]-2-methoxyphenoxy}acetamide synthesis is around 50%.

Scientific Research Applications

2-{4-[(Isopropylamino)methyl]-2-methoxyphenoxy}acetamide has been extensively used in scientific research to study the role of PKC in various cellular processes. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and reducing cell proliferation. 2-{4-[(Isopropylamino)methyl]-2-methoxyphenoxy}acetamide has also been used to study the role of PKC in neuronal function and synaptic plasticity. Additionally, 2-{4-[(Isopropylamino)methyl]-2-methoxyphenoxy}acetamide has been used in cardiovascular research to study the role of PKC in myocardial infarction and heart failure.

properties

Product Name

2-{4-[(Isopropylamino)methyl]-2-methoxyphenoxy}acetamide

Molecular Formula

C13H20N2O3

Molecular Weight

252.31 g/mol

IUPAC Name

2-[2-methoxy-4-[(propan-2-ylamino)methyl]phenoxy]acetamide

InChI

InChI=1S/C13H20N2O3/c1-9(2)15-7-10-4-5-11(12(6-10)17-3)18-8-13(14)16/h4-6,9,15H,7-8H2,1-3H3,(H2,14,16)

InChI Key

BAAQDDYEFKNLCM-UHFFFAOYSA-N

SMILES

CC(C)NCC1=CC(=C(C=C1)OCC(=O)N)OC

Canonical SMILES

CC(C)NCC1=CC(=C(C=C1)OCC(=O)N)OC

Origin of Product

United States

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